Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-
Overview
Description
“Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-” is a complex organic compound. It contains a benzoic acid moiety, which is a carboxylic acid consisting of a benzene ring attached to a carboxylic acid group . The compound also contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid moiety would contribute to the acidity of the compound, while the thiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzoic acid is a colorless crystalline solid and is slightly soluble in water . The presence of the thiazole ring and the butoxyethoxy group could potentially affect these properties .Scientific Research Applications
Computational Chemistry and Metabolism Studies
- Quantitative Structure-Metabolism Relationships : A study by Ghauri et al. (1992) focused on the metabolism of benzoic acid derivatives in rats, using molecular properties calculated through computational methods. It provided insights into how these compounds are metabolized, primarily through glucuronidation or glycine conjugation.
Crystallographic and Electronic Structure Studies
- Crystallographic Analysis and Molecular Electrostatic Potential : Pramanik et al. (2019) conducted a study on the crystal structures of various substituted benzoic acids, including 2-fluoro-4-hydroxymethyl benzoic acid. The research provided detailed insights into the nature of intermolecular interactions and electronic structures of these compounds.
Synthetic Chemistry Applications
- Directed Lithiation of Benzoic Acids : Bennetau et al. (1995) explored the directed lithiation of benzoic acids, including various substituted forms, to develop routes for creating benzoic acids with diverse functionalities. This study is significant for synthetic chemistry applications.
Environmental and Microbial Studies
- Degradation in Methanogenic Consortiums : A study by Londry and Fedorak (1993) investigated the use of fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, highlighting the environmental and microbial applications of such compounds.
Pharmacology and Medicinal Chemistry
Synthesis of Fluorine-18-Labeled Compounds for PET Imaging : Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging, indicating the importance of benzoic acid derivatives in developing diagnostic agents in medicinal chemistry.
Inhibition of 5‐Lipoxygenase and Soluble Epoxide Hydrolase : A study by Nandha et al. (2018) involved the synthesis of substituted fluorobenzimidazoles as inhibitors of 5‐lipoxygenase and soluble epoxide hydrolase, demonstrating the therapeutic potential of benzoic acid derivatives.
Miscellaneous Studies
- Physico-Chemical Factors in Phloem Translocation : Tench et al. (1993) researched physico-chemical factors affecting the phloem translocation of benzoic acids in plants, contributing to our understanding of plant physiology and biochemistry.
Safety And Hazards
As with any chemical compound, handling “Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-” would require appropriate safety precautions. Benzoic acid can cause skin irritation and serious eye damage . It’s important to use personal protective equipment and avoid inhalation, ingestion, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOETBFVAWNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236116 | |
Record name | AC-261066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(4-(2-butoxyethoxy)-5-methyl-2-thiazolyl)-2-fluoro- | |
CAS RN |
870773-76-5 | |
Record name | AC-261066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870773765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-261066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AC-261066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGF3F89BZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.